molecular formula C26H23N3O5S B11215627 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11215627
M. Wt: 489.5 g/mol
InChI Key: ZKPUCUFSOXXVRK-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reactions: The benzodioxole moiety is then coupled with the quinazolinone core using a suitable linker, such as a thiol group, under basic conditions.

    Final Assembly: The ethoxyphenyl group is introduced via an amide bond formation using standard peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE has several research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular targets such as enzymes involved in DNA replication and repair. It can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis. The benzodioxole moiety is crucial for its binding affinity, while the quinazolinone core is responsible for its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. Its combination of a benzodioxole moiety, a quinazolinone core, and an ethoxyphenyl group provides a versatile framework for the development of new therapeutic agents.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H23N3O5S/c1-2-32-19-10-8-18(9-11-19)27-24(30)15-35-26-28-21-6-4-3-5-20(21)25(31)29(26)14-17-7-12-22-23(13-17)34-16-33-22/h3-13H,2,14-16H2,1H3,(H,27,30)

InChI Key

ZKPUCUFSOXXVRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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